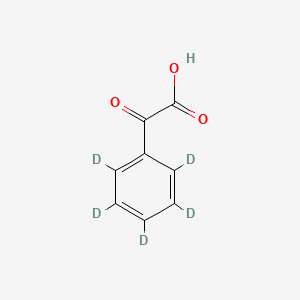
Ethyl Palmitate-d31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Palmitate-d31 (EP-d31) is a type of fatty acid ester commonly used in scientific research, particularly in biochemical and physiological studies. EP-d31 is a derivative of palmitic acid, which is a saturated fatty acid found in many plants and animals. EP-d31 is synthesized through the reaction of palmitic acid and ethanol. It has a wide range of applications in laboratory experiments, as well as many biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl Palmitate-d31 is not well understood. However, it is believed that the ester bond between the palmitic acid and ethanol is hydrolyzed by enzymes, such as lipases and esterases. This hydrolysis releases the palmitic acid, which can then be used in various reactions and assays.
Biochemical and Physiological Effects
Ethyl Palmitate-d31 has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as lipases and esterases. In addition, it has been shown to have an inhibitory effect on the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, it has been shown to have an inhibitory effect on the production of reactive oxygen species.
实验室实验的优点和局限性
The main advantage of using Ethyl Palmitate-d31 in laboratory experiments is that it is a relatively simple and inexpensive reagent. In addition, it is easy to synthesize and can be stored for long periods of time. However, there are some limitations to using Ethyl Palmitate-d31 in laboratory experiments. For example, it may not be suitable for some types of reactions, such as those involving high temperatures or strong acids. In addition, it may not be suitable for some types of assays, such as those involving proteins or lipids.
未来方向
There are a number of potential future directions for the use of Ethyl Palmitate-d31 in scientific research. For example, it could be used to study the effects of fatty acid esters on the activity of enzymes involved in lipid metabolism. In addition, it could be used to study the effects of fatty acid esters on the production of inflammatory mediators. Furthermore, it could be used to study the effects of fatty acid esters on the production of reactive oxygen species. Finally, it could be used to study the interactions between proteins and lipids.
合成方法
Ethyl Palmitate-d31 is synthesized through the reaction of palmitic acid and ethanol. This reaction is usually performed in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 100°C for 1-2 hours. After the reaction is complete, the product is cooled and filtered to remove any unreacted materials. The resulting product is a clear, colorless, and odorless liquid.
科学研究应用
Ethyl Palmitate-d31 is widely used in scientific research, particularly in biochemical and physiological studies. It is commonly used as a substrate for enzymes, such as lipases and esterases, and as a reagent for assays and reactions. In addition, Ethyl Palmitate-d31 can be used to study the structure and function of proteins, as well as to measure the activity of enzymes. Furthermore, it can be used to study the interactions between proteins and lipids.
属性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-FNWSWSEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Palmitate-d31 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



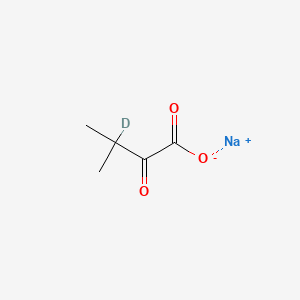

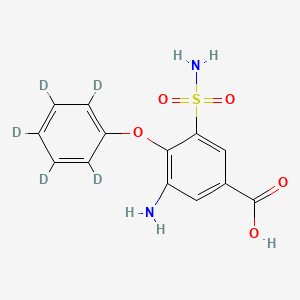

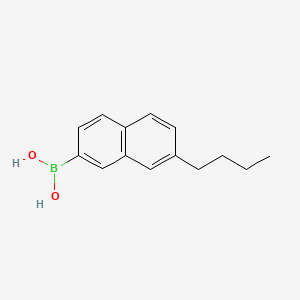

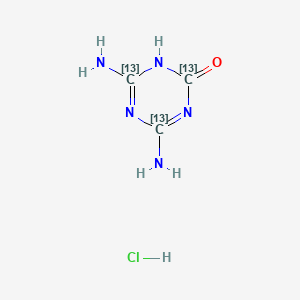
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
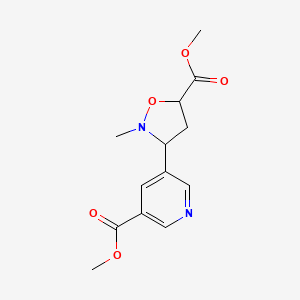
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
